molecular formula C16H19ClN2O3S B11010547 2-chloro-N-(2,4-dimethoxyphenyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

2-chloro-N-(2,4-dimethoxyphenyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11010547
M. Wt: 354.9 g/mol
InChI Key: ZHBXXGJLJQBDSY-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-dimethoxyphenyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Potential use as a lead compound in drug discovery, particularly for its interactions with biological targets.

    Biochemistry: Studying its effects on enzyme activity and protein interactions.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Polymer Science: Use in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dimethoxyphenyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide: Lacks the 2-methylpropyl group.

    N-(2,4-dimethoxyphenyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide: Lacks the chloro group.

    2-chloro-N-(2,4-dimethoxyphenyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of both the chloro and 2-methylpropyl groups in 2-chloro-N-(2,4-dimethoxyphenyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide may confer unique chemical properties, such as increased lipophilicity or specific binding interactions with biological targets.

Properties

Molecular Formula

C16H19ClN2O3S

Molecular Weight

354.9 g/mol

IUPAC Name

2-chloro-N-(2,4-dimethoxyphenyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H19ClN2O3S/c1-9(2)7-13-14(19-16(17)23-13)15(20)18-11-6-5-10(21-3)8-12(11)22-4/h5-6,8-9H,7H2,1-4H3,(H,18,20)

InChI Key

ZHBXXGJLJQBDSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)Cl)C(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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